Methyl 4-[(1R)-1-azidoethyl]benzoate
Description
Methyl 4-[(1R)-1-azidoethyl]benzoate is a chiral aromatic ester featuring a methyl benzoate core substituted at the para position with a (1R)-configured azidoethyl group. The azide functional group (-N₃) confers unique reactivity, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound’s stereochemistry and functional groups make it valuable in pharmaceutical and materials science research, where precise molecular architecture is critical.
Properties
CAS No. |
885105-34-0 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-[(1R)-1-azidoethyl]benzoate |
InChI |
InChI=1S/C10H11N3O2/c1-7(12-13-11)8-3-5-9(6-4-8)10(14)15-2/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
PNYJDKRGKXPKRX-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)OC)N=[N+]=[N-] |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
(S)-Methyl 4-(1-aminoethyl)benzoate
- Structural Similarities/Differences :
- Shares the methyl benzoate core and para-substituted ethyl group but replaces the azide with an amine (-NH₂).
- The (S)-configuration contrasts with the (R)-configuration in the azido derivative, impacting chiral recognition in biological systems.
- Properties: Molecular Formula: C₁₀H₁₃NO₂ (vs. C₁₀H₁₁N₃O₂ for the azido compound). Molecular Weight: 179.22 g/mol (vs. 205.22 g/mol). Reactivity: The amine group enables salt formation or amide coupling, whereas the azide group facilitates click chemistry. Synthesis: Prepared via heating 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate (83% yield) .
Quinoline-Piperazine Benzoate Derivatives (C1–C7)
- Structural Features: Methyl benzoate core linked to a piperazine-quinoline pharmacophore (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate). Substituents on the quinoline ring include halogens (Br, Cl, F), methoxy, and trifluoromethyl groups.
- Properties: Molecular Weight: Ranges from ~500–600 g/mol, significantly larger than the azido compound. Reactivity: The quinoline and piperazine moieties enhance π-π stacking and hydrogen bonding, influencing biological activity. Applications: Likely explored as kinase inhibitors or antimicrobial agents, given quinoline’s pharmacological relevance .
Methyl 4-acetamido-2-hydroxybenzoate
- Structural Features :
- Contains acetamido (-NHCOCH₃) and hydroxyl (-OH) groups at the 4- and 2-positions of the benzoate ring.
- Properties: Solubility: Higher water solubility due to hydroxyl and polar acetamido groups compared to the hydrophobic azidoethyl group. Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
Nitrated Methyl Benzoate Derivatives
- Structural Features: Nitro (-NO₂) substituents introduced via nitration (e.g., using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH).
- Properties :
Data Table: Key Properties of Methyl 4-[(1R)-1-azidoethyl]benzoate and Analogues
*X = halogen or other substituent.
Critical Analysis and Research Findings
- Reactivity : The azido group’s click chemistry utility distinguishes it from amines (amide formation) and nitrated derivatives (electrophilic substitution).
- Stereochemical Impact : The (R)-configuration in the azido compound may influence binding affinity in enantioselective catalysis or drug delivery systems compared to (S)-configured analogues .
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